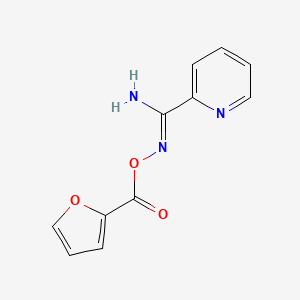
6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as IBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. IBT has a unique chemical structure that makes it a promising candidate for research in drug development, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one is not fully understood, but it is believed to interact with the serotonin and dopamine receptors in the brain. This interaction may lead to the modulation of neurotransmitter levels, resulting in its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to have minimal toxicity and side effects in animal studies. It has been observed to have a sedative effect at higher doses, but at lower doses, it has been shown to improve cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one is its unique chemical structure, which makes it a versatile compound for research in various fields. However, one limitation is its limited solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
1. Further research into the mechanism of action of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one and its potential as a drug candidate for the treatment of anxiety and depression.
2. Investigation into the use of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one as a catalyst in organic synthesis reactions.
3. Development of new methods for the synthesis of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one with improved efficiency and yield.
4. Exploration of the potential applications of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one in material science, such as in the development of new polymers and coatings.
5. Investigation into the potential use of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
6. Study of the pharmacokinetics and pharmacodynamics of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one to determine its optimal dosage and administration route for therapeutic use.
Métodos De Síntesis
The synthesis of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the reaction of isobutyraldehyde with 2-aminoacetophenone in the presence of a catalyst. The resulting product is then treated with methylene chloride and triethylamine to obtain 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one in high yield. This method has been optimized to produce 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one with high purity and efficiency.
Aplicaciones Científicas De Investigación
6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one has been studied for its potential as a drug candidate due to its ability to interact with certain receptors in the brain. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
2-methylidene-6-(2-methylpropoxy)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-10(2)9-20-12-5-7-15-14(8-12)13-6-4-11(3)17(19)16(13)18-15/h5,7-8,10,18H,3-4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJPRXUXVGPEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)NC3=C2CCC(=C)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)



![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)

![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)


![2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5774283.png)
![4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5774289.png)

![N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5774322.png)